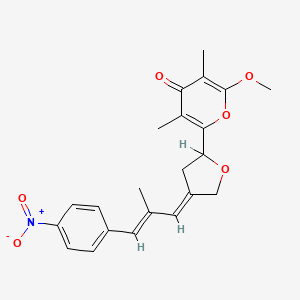
Aureothin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureothin is a natural product of a cytotoxic shikimate-polyketide antibiotic with the molecular formula C22H23NO6. It is produced by the bacterium Streptomyces thioluteus and exhibits antitumor, antifungal, and insecticidal activities . This compound is known for its unique structure, which includes a nitro group and a tetrahydrofuran ring.
Méthodes De Préparation
Aureothin is biosynthesized by the bacterium Streptomyces thioluteus. The biosynthetic pathway begins with chorismic acid, and p-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase encoded by aurF . The polyketide chain is generated using p-nitrobenzoate as a starter unit, involving three type I Polyketide Synthases (PKSs) encoded by aurA, aurB, and aurC . The final product, this compound, is produced after O-methylation and tetrahydrofuran ring formation .
Analyse Des Réactions Chimiques
Aureothin undergoes various chemical reactions, including oxidation and substitution. The key enzyme involved in its biosynthesis, AurH, catalyzes oxidation reactions at two distinct positions . Common reagents used in these reactions include dioxygen and exogenous electrons . Major products formed from these reactions include p-nitrobenzoate and the final this compound compound .
Applications De Recherche Scientifique
Aureothin has a wide range of scientific research applications:
Mécanisme D'action
Aureothin exerts its effects by interfering with mitochondrial respiratory complex II, leading to cytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structural features have triggered considerable interest in its biosynthesis and potential analogues .
Comparaison Avec Des Composés Similaires
Aureothin is unique due to its nitro group and tetrahydrofuran ring. Similar compounds include isothis compound and aureopyran, which share structural similarities but differ in the geometry of their conjugated double bonds . These compounds also exhibit biological activities, but this compound’s specific combination of structural features and biological activities sets it apart .
Propriétés
Formule moléculaire |
C22H23NO6 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10+ |
Clé InChI |
GQKXCBCSVYJUMI-HFRXNJIXSA-N |
SMILES isomérique |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)/CO2 |
SMILES canonique |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Synonymes |
alloaureothin aureothin mycolutein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-[(3aR,4S,5S,6aR)-4-[(E,3R)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid](/img/structure/B1238146.png)

![4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1238148.png)
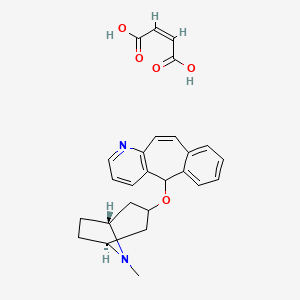
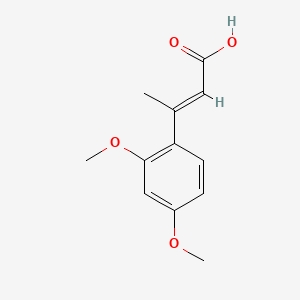
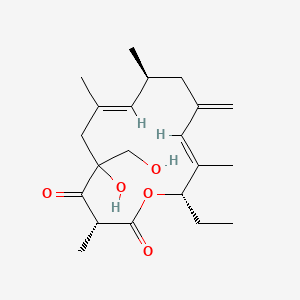

![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1238160.png)
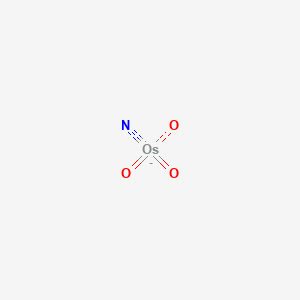

![3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1238163.png)
![N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)
![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)

